molecular formula C10H13N3O3 B12108100 (mixture E/Z)

(mixture E/Z)

Cat. No.: B12108100
M. Wt: 223.23 g/mol
InChI Key: XTQFPQZZZXNBRC-HNQUOIGGSA-N
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Description

The term “(mixture E/Z)” refers to a compound that exists as a mixture of its E (entgegen) and Z (zusammen) isomers. These isomers are geometric configurations around a double bond, where the E isomer has the higher priority substituents on opposite sides of the double bond, and the Z isomer has them on the same side. This notation is crucial for describing the stereochemistry of alkenes, especially when the substituents are not identical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (mixture E/Z) compounds typically involves the synthesis of alkenes through various methods such as:

    Dehydration of Alcohols: Heating alcohols in the presence of an acid catalyst (e.g., sulfuric acid) can lead to the formation of alkenes.

    Dehydrohalogenation of Alkyl Halides: Treating alkyl halides with a strong base (e.g., potassium hydroxide) can result in the elimination of hydrogen halide, forming an alkene.

    Wittig Reaction: This involves the reaction of a phosphonium ylide with a carbonyl compound to produce an alkene.

Industrial Production Methods

Industrially, alkenes are often produced through:

    Cracking of Hydrocarbons: High-temperature cracking of large hydrocarbons in the presence of a catalyst.

    Catalytic Dehydrogenation: Dehydrogenation of alkanes using metal catalysts such as platinum or chromium oxide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Alkenes can be oxidized to form epoxides, diols, or aldehydes/ketones depending on the reagents used (e.g., potassium permanganate, osmium tetroxide).

    Reduction: Hydrogenation of alkenes using hydrogen gas and a metal catalyst (e.g., palladium) converts them to alkanes.

    Substitution: Alkenes can undergo halogenation, hydrohalogenation, and hydration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.

    Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr), water (H₂O) with acid catalyst.

Major Products

    Epoxides: Formed from oxidation.

    Alkanes: Formed from reduction.

    Haloalkanes: Formed from halogenation.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Study of Stereochemistry: Important for understanding the effects of geometric isomerism on chemical reactivity and properties.

Biology

    Biological Activity: Some E/Z isomers exhibit different biological activities, making them useful in drug design and development.

Medicine

    Pharmaceuticals: Certain drugs are more effective in one isomeric form, necessitating the study and separation of E/Z isomers.

Industry

    Polymer Production: Alkenes are key monomers in the production of polymers such as polyethylene and polypropylene.

Mechanism of Action

The mechanism by which (mixture E/Z) compounds exert their effects depends on the specific reactions they undergo. For example, in hydrogenation, the alkene’s double bond interacts with the metal catalyst, allowing hydrogen atoms to add across the double bond, converting it to an alkane. The molecular targets and pathways involved vary widely depending on the specific compound and its application.

Comparison with Similar Compounds

Similar Compounds

    Cis-Trans Isomers: Similar to E/Z isomers but used for simpler cases where two identical substituents are present.

    Geometric Isomers: A broader category that includes E/Z isomers and cis-trans isomers.

Uniqueness

The E/Z notation is unique in its ability to describe the absolute stereochemistry of alkenes with multiple substituents, providing a more precise description than the cis-trans system .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one

InChI

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+

InChI Key

XTQFPQZZZXNBRC-HNQUOIGGSA-N

Isomeric SMILES

C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO

Canonical SMILES

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO

Origin of Product

United States

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